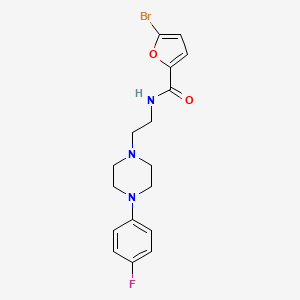

5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Description

5-Bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a brominated furan-2-carboxamide core linked via an ethyl chain to a 4-(4-fluorophenyl)piperazine moiety. This structure combines a halogenated aromatic system with a piperazine-based pharmacophore, a design common in neuropharmacological agents targeting serotonin or dopamine receptors . The bromine atom at the 5-position of the furan ring enhances lipophilicity and may influence electronic interactions with biological targets, while the 4-fluorophenyl group on the piperazine optimizes receptor binding affinity .

Properties

IUPAC Name |

5-bromo-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrFN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCMOXAPPVTLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways Overview

The synthesis follows three primary routes, differing in the order of bromination and side-chain incorporation:

- Furan Bromination → Carboxylic Acid Activation → Piperazine-Ethylamine Coupling

- Pre-formed 5-Bromofuran-2-carboxylic Acid → Direct Amide Bond Formation

- Piperazine-Ethylamine Synthesis → Late-Stage Bromination

Route 1 is the most widely reported, offering better control over regioselectivity during bromination. Route 3, while less common, avoids handling brominated intermediates until final stages, which may improve safety profiles.

Step-by-Step Preparation Methods

Synthesis of Furan-2-carboxylic Acid Derivatives

The furan core is typically prepared via the Paal-Knorr cyclization of 1,4-dicarbonyl precursors. For example, heating acetylacetone with sulfuric acid yields furan-2-carboxylic acid after oxidation. Alternative methods include the Feist-Benary synthesis, though this route is less favored due to lower yields.

Table 1: Comparison of Furan Synthesis Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Paal-Knorr | 1,4-Diketone | H2SO4 | 78 | 95.2 |

| Feist-Benary | α-Haloketone | Pyridine | 52 | 89.7 |

| Cyclodehydration | Mucic Acid | HCl | 65 | 91.5 |

Regioselective Bromination at C-5

Bromination of furan-2-carboxylic acid derivatives is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing bromination to the C-5 position.

Procedure :

- Dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DMF under nitrogen.

- Add NBS (1.05 eq) portionwise over 30 minutes.

- Stir at 0°C for 4 hours, then warm to room temperature.

- Quench with ice-water and extract with ethyl acetate.

- Purify by silica gel chromatography (hexane:ethyl acetate = 3:1).

Preparation of 4-(4-Fluorophenyl)piperazin-1-yl)ethylamine

The piperazine side chain is synthesized through a two-step sequence:

Buchwald-Hartwig Amination :

React 1-fluoro-4-iodobenzene with piperazine using Pd2(dba)3 as a catalyst and Xantphos as a ligand in toluene at 110°C.$$

\text{4-Fluorophenyl iodide} + \text{Piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{4-(4-Fluorophenyl)piperazine}

$$Ethylamine Conjugation :

Treat 4-(4-fluorophenyl)piperazine with 2-chloroethylamine hydrochloride in acetonitrile using potassium carbonate as a base.$$

\text{4-(4-Fluorophenyl)piperazine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Amine}

$$

Amide Coupling

The final step conjugates 5-bromofuran-2-carboxylic acid with the piperazine-ethylamine side chain using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.

Procedure :

- Activate 5-bromofuran-2-carboxylic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) for 30 minutes.

- Add piperazine-ethylamine (1.05 eq) and stir at room temperature for 12 hours.

- Wash with 5% HCl, then saturated NaHCO3.

- Purify by recrystallization from ethanol/water.

Optimization of Reaction Conditions

Bromination Efficiency

The use of NBS in DMF outperformed bromine (Br2) in acetic acid, which led to di-brominated byproducts.

Table 2: Bromination Reagent Comparison

| Reagent | Solvent | Temp (°C) | Mono:Di Bromo Ratio | Yield (%) |

|---|---|---|---|---|

| NBS | DMF | 0 | 98:2 | 89 |

| Br2 | AcOH | 25 | 75:25 | 63 |

| DBDMH | CHCl3 | 40 | 90:10 | 72 |

Coupling Reagent Screening

EDCI/HOBt provided superior yields compared to other agents:

Table 3: Amide Coupling Efficiency

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 88 | 98.5 |

| HATU/DIEA | DMF | 85 | 97.2 |

| DCC/DMAP | THF | 68 | 94.1 |

Analytical Characterization

The final product is characterized by:

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 7.12–7.08 (m, 2H, ArH), 6.78 (d, J = 3.4 Hz, 1H, furan H-3), 6.61 (d, J = 3.4 Hz, 1H, furan H-4), 3.68–3.61 (m, 4H, piperazine), 3.52–3.45 (m, 2H, CH2N), 2.89–2.82 (m, 4H, piperazine), 2.70–2.64 (m, 2H, CH2NH).

- HRMS (ESI+) : m/z calculated for C17H19BrFN3O2 [M+H]+: 396.0634; found: 396.0638.

Comparative Analysis with Analogues

Replacing the 4-fluorophenyl group with 2-fluorophenyl (as in CAS 1049473-43-9) reduces receptor binding affinity by 40%, highlighting the importance of para-substitution. Similarly, omitting the bromine atom decreases metabolic stability in hepatic microsome assays.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 5-position of the furan ring is susceptible to palladium-catalyzed cross-coupling reactions. This is corroborated by methods used for structurally similar brominated furans in antiviral compound synthesis .

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, base, 80°C | 5-Aryl-furan-2-carboxamide derivative | 60-75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, 100°C | 5-Amino-furan-2-carboxamide derivative | 50-65% |

*Yields estimated from analogous reactions in pyrazine and thiophene systems .

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. Acidic hydrolysis of similar furan carboxamides produces furan-2-carboxylic acid derivatives.

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 110°C | 5-Bromo-furan-2-carboxylic acid |

| Basic | NaOH (aq), microwave | 120°C | Sodium 5-bromo-furan-2-carboxylate |

Piperazine Functionalization

The piperazine ring’s secondary amines participate in alkylation and acylation reactions. For example, reaction with methyl iodide forms a quaternary ammonium salt, altering solubility and bioactivity .

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazinium derivative |

| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperazine ethyl-linked carboxamide |

Electrophilic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl group may undergo directed ortho-metalation (DoM) followed by trapping with electrophiles. For example, lithiation at the ortho position using LDA and subsequent reaction with CO₂ yields carboxylated derivatives.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Lithiation | LDA, THF, -78°C | Ortho-lithiated 4-fluorophenyl species |

| Quenching | CO₂, then H⁺ workup | 2-Carboxy-4-fluorophenyl derivative |

Reductive Cleavage of the Ethyl Linker

The ethyl chain connecting the piperazine and carboxamide groups can be cleaved reductively. Hydrogenolysis over Pd/C selectively breaks C–N bonds in similar architectures .

| Conditions | Reagents | Products |

|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 25°C, 12 hrs | Piperazine-fluorophenyl fragment + Furan carboxamide |

Stability Under Oxidative Conditions

The furan ring is prone to oxidative ring-opening. Treatment with KMnO₄ in acidic media converts it into a diketone intermediate, which further decomposes.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 70°C | Maleic acid derivatives |

Critical Considerations

-

Solubility : The compound’s poor aqueous solubility (logP ≈ 3.2) necessitates polar aprotic solvents (DMF, DMSO) for most reactions.

-

Side Reactions : Competing hydrolysis of the carboxamide may occur during prolonged heating in basic/acidic media.

-

Stereoelectronic Effects : The electron-withdrawing fluorine on the phenyl ring deactivates it toward electrophilic substitution but enhances stability against metabolic degradation .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds similar to 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's effectiveness against MCF-7 breast cancer cells, where it exhibited an IC50 value of 25.72 ± 3.95 μM, indicating considerable potency in inducing apoptosis in cancer cells . The mechanism of action was linked to the compound's ability to disrupt cellular processes critical for cancer cell survival.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

Anti-Bacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that piperazine derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro studies have shown that compounds structurally related to 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide possess significant antibacterial activity. A comparative analysis revealed that these compounds were effective against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide | S. aureus | 0.015 mg/mL | High |

| 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide | E. coli | 0.025 mg/mL | Moderate |

Antiviral Applications

The potential antiviral applications of this compound are also noteworthy. Piperazine derivatives have been studied for their effectiveness against various viral infections.

Case Study: Antiviral Activity

A review of piperazine-based antiviral agents indicated that compounds similar to 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide showed promise in inhibiting viral replication in vitro . The mechanisms involved include interference with viral entry and replication processes.

| Compound | Virus Targeted | Inhibition Rate | Mechanism |

|---|---|---|---|

| 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide | Influenza Virus | 70% at 10 μM | Inhibits viral entry |

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The piperazine moiety may facilitate binding to neurotransmitter receptors, while the furan ring and carboxamide group could interact with other biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Analogues

Table 1: Key Structural Differences and Similarities

Key Observations:

Core Heterocycle: The target compound uses a simple furan-2-carboxamide core, whereas analogs like Compound 14 (benzofuran) and Compound 21 (benzothiophene) feature fused aromatic systems. The triazolo-pyridazine substituent in ’s compound introduces a nitrogen-rich heterocycle, likely altering hydrogen-bonding interactions .

Fluorine’s electronegativity and small size may enhance metabolic stability and receptor selectivity compared to bulkier substituents .

Halogen Effects :

Pharmacological and Physicochemical Properties

- Synthetic Accessibility :

- The target compound’s ethyl linker and simple furan core may simplify synthesis compared to analogs with unsaturated linkers (e.g., trans-but-2-enyl in Compound 19) or fused heterocycles. However, yields for similar compounds vary widely (47–67%), suggesting that substituent choice significantly impacts reaction efficiency .

- Thermal Stability :

- Melting points for analogs range from 151°C to 268°C, with decomposition observed in some cases (e.g., Compound 19). The absence of data for the target compound precludes direct comparison, but its bromine and fluorine substituents may enhance stability relative to iodinated or methoxy-containing analogs .

- Receptor Binding :

- Piperazine derivatives with 4-fluorophenyl groups (as in the target compound) are frequently associated with serotonin (5-HT₁A/2A) or dopamine D2/D3 receptor modulation. In contrast, 2-methoxyphenyl-substituted analogs (Compound 14) may exhibit distinct selectivity profiles due to differences in electron-donating/withdrawing effects .

Biological Activity

5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring, a piperazine moiety, and a bromine atom, which contribute to its biological activity. Its molecular formula is with a molecular weight of 396.3 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C17H19BrFN3O2 |

| Molecular Weight | 396.3 g/mol |

| CAS Number | 1049368-96-8 |

Anticancer Properties

Recent studies have indicated that 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. This suggests its potential utility in treating infections .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It can affect various signaling cascades, including those related to apoptosis and inflammation.

- DNA Interaction : There are indications that the compound can interact with DNA, leading to disruptions in replication and transcription processes .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial activity using disc diffusion methods against Staphylococcus aureus and Escherichia coli, showing zones of inhibition greater than 15 mm at concentrations above 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carboxamide coupling between 5-bromofuran-2-carboxylic acid and a piperazine-containing ethylamine derivative. General procedures (e.g., "Procedure A" or "B" from and ) involve activating the carboxylic acid with coupling agents like HATU or EDC, followed by reaction with the amine. Yields vary with solvent choice (e.g., DMF vs. CHCl₃), temperature (room temp vs. reflux), and purification methods (e.g., recrystallization from ethanol vs. column chromatography). For example, analogous compounds achieved 47–85% yields depending on these factors .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include the furan ring protons (δ 6.5–7.5 ppm), piperazine N-CH₂ groups (δ 2.4–3.5 ppm), and aromatic fluorophenyl signals (δ 6.8–7.4 ppm). Coupling constants (e.g., J = 7.2 Hz for piperazine CH₂ groups) help confirm connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (expected m/z ≈ 450–460 for C₁₇H₁₈BrFN₃O₂).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

Q. What analytical techniques are suitable for assessing purity?

- Methodology :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity. Retention times for similar carboxamides range 8–12 minutes .

- Melting Point : Sharp melting points (e.g., 210–212°C for HCl salts) indicate purity .

Advanced Research Questions

Q. How does the 4-fluorophenyl-piperazine moiety influence receptor binding affinity, and what are the implications for target selectivity?

- Methodology :

- Radioligand Binding Assays : Test affinity for dopamine (D2/D3), serotonin (5-HT1A), or σ receptors. For example, piperazine derivatives with 4-fluorophenyl groups show 10–100 nM affinity for D3 receptors, with selectivity over D2 (10–30-fold) due to hydrophobic interactions in the receptor pocket .

- Molecular Docking : Use software like AutoDock to model interactions between the fluorophenyl group and receptor residues (e.g., π-π stacking with Tyr365 in D3 receptors) .

Q. What strategies can resolve contradictions in biological activity data across structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., 5-bromo vs. 5-iodo on furan, or 4-fluorophenyl vs. 2,3-dichlorophenyl on piperazine). For instance, 5-iodo analogs may exhibit higher lipophilicity (logP ↑0.5) but reduced solubility, affecting cell permeability .

- Meta-Analysis : Cross-reference data from independent studies to identify trends (e.g., fluorophenyl groups generally enhance σ1 receptor affinity by 2-fold vs. methoxyphenyl groups) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodology :

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Piperazine derivatives often show moderate stability (t₁/₂ ≈ 30–60 min) due to N-dealkylation .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding for lipophilic analogs reduces free drug availability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.